4,5-Diphenyl-1,5-dihydroimidazole-2-thione

Cytotoxicity Anticancer Imidazole Alkaloids

4,5-Diphenyl-1,5-dihydroimidazole-2-thione (CAS 5471-43-2) is an imidazole-2-thione derivative bearing two phenyl substituents at the 4- and 5-positions of the heterocyclic core. Its molecular formula is C₁₅H₁₂N₂S, with a molecular weight of 252.33 g/mol and a calculated density of 1.22 g/cm³.

Molecular Formula C15H12N2S
Molecular Weight 252.3 g/mol
CAS No. 5471-43-2
Cat. No. B12479197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diphenyl-1,5-dihydroimidazole-2-thione
CAS5471-43-2
Molecular FormulaC15H12N2S
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=NC(=S)N2)C3=CC=CC=C3
InChIInChI=1S/C15H12N2S/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10,13H,(H,16,18)
InChIKeyMMMCQPJORKNCMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diphenyl-1,5-dihydroimidazole-2-thione (CAS 5471-43-2): Procurement Considerations and Baseline Characteristics


4,5-Diphenyl-1,5-dihydroimidazole-2-thione (CAS 5471-43-2) is an imidazole-2-thione derivative bearing two phenyl substituents at the 4- and 5-positions of the heterocyclic core . Its molecular formula is C₁₅H₁₂N₂S, with a molecular weight of 252.33 g/mol and a calculated density of 1.22 g/cm³ . The compound exists in tautomeric equilibrium between the thiol and thione forms, a property critical to its metal-coordination chemistry and biological interactions [1]. As a member of the 4,5-diaryl-imidazole-2-thione class, it serves as a versatile scaffold for the synthesis of fused heterocyclic systems and as a ligand in coordination chemistry [2].

Why Generic Substitution of 4,5-Diphenyl-1,5-dihydroimidazole-2-thione (CAS 5471-43-2) Fails: Structural Determinants of Differential Activity


Substituting 4,5-Diphenyl-1,5-dihydroimidazole-2-thione with other imidazole-2-thione derivatives is not scientifically justifiable due to the profound influence of the C2 substituent and N-substitution pattern on target engagement and biological outcome. The unsubstituted thione group at the C2 position is essential for iron chelation and 15-lipoxygenase (15-LOX) inhibition, as methylation of this group (e.g., in compound 14) results in a complete loss of activity (IC₅₀ >250 µM) [1]. Furthermore, the absence of an N1-substituent distinguishes this compound from N-benzyl or N-alkyl imidazole-2-thiones, which exhibit altered potency against dopamine β-hydroxylase (DBH) and cytotoxic profiles [2]. The specific 4,5-diphenyl substitution pattern also dictates synthetic accessibility and stability of key intermediates compared to other diaryl analogues [3]. The following quantitative evidence guide substantiates these points of differentiation.

Quantitative Evidence Guide for 4,5-Diphenyl-1,5-dihydroimidazole-2-thione (CAS 5471-43-2): Comparator-Based Differentiation


Cytotoxic Activity of 4,5-Diphenyl-1,5-dihydroimidazole-2-thione Analogues Relative to 2-Methylated and Lepidine Derivatives in Cancer Cell Lines

In a direct head-to-head comparison against HL-60 (leukemia) and MCF-7 (breast cancer) cell lines, the 4,5-diphenyl imidazole-2-thione analogues demonstrated cytotoxic activity that was slightly less potent than the corresponding 2-methylated series, irrespective of the counterion present in the imidazolium salt [1]. This positions 4,5-diphenyl-1,5-dihydroimidazole-2-thione as a distinct chemical tool with a defined activity window, contrasting with the more potent but synthetically distinct 2-methylated imidazolium salts and the significantly more cytotoxic 1,3-diadamantylimidazolium bromide (Arduengo salt), which represents the upper limit of activity in this structural class [1]. The study provides a quantitative framework for selecting the appropriate imidazole-2-thione scaffold based on the desired cytotoxic potency range.

Cytotoxicity Anticancer Imidazole Alkaloids

Essential Role of the Unsubstituted C2-Thione Group in 15-Lipoxygenase Inhibition by 4,5-Diaryl-imidazole-2-thiones

The unsubstituted thione group at the C2 position is a critical pharmacophore for 15-LOX inhibition. Methylation of this SH group to form the S-methyl derivative (Compound 14) resulted in a complete loss of inhibitory activity, with an IC₅₀ >250 µM, compared to the most potent analogue in the series (Compound 11) which had an IC₅₀ of 4.7 µM [1]. This dramatic difference underscores that any chemical modification at the C2 position, such as the alkylation commonly employed to generate other imidazole-2-thione derivatives, will abolish this specific biological activity. The free thione is essential for chelating the non-heme iron in the enzyme's active site, a mechanism supported by docking studies [1].

15-Lipoxygenase Enzyme Inhibition Structure-Activity Relationship

Differential Free Radical Scavenging Activity of 4,5-Diaryl-imidazole-2-thiones Relative to S-Methylated Congeners

The free thione group is also essential for free radical scavenging activity. The S-methylated derivative (Compound 14) was completely inactive in the DPPH radical scavenging assay (IC₅₀ >250 µM), whereas the unsubstituted thione analogues exhibited measurable activity, with the most potent compound (Compound 11) showing an IC₅₀ of 14 µM [1]. This establishes a clear functional demarcation between the target chemotype and its S-alkylated derivatives, which are often used as synthetic intermediates or alternative ligands. The presence of the free thione is required for this antioxidant mechanism, which is separate from the 15-LOX inhibition and may involve direct hydrogen atom transfer to the radical species.

Antioxidant Free Radical Scavenging DPPH Assay

Synthetic Efficiency and Precursor Stability of 4,5-Diphenyl Imidazole-2-thiones Versus 2-Methylated Analogues in the Synthesis of Lepidine Alkaloids

A comparative synthetic study revealed that the protocol for preparing lepidilines B and D and their 4,5-diphenyl analogues is less efficient than that for lepidilines A and C due to the observed instability of the key 2-methylimidazole N-oxide precursors [1]. This instability presents a practical challenge for scaling up the synthesis of 2-methylated derivatives, whereas the route to the 2-unsubstituted imidazole-2-thiones (which includes the target compound) proceeds via a more straightforward access using 2-unsubstituted imidazole N-oxides, followed by deoxygenation with Raney-nickel and subsequent reaction with elemental sulfur to yield the thione [1]. The synthesis of the thione can be performed under classical conditions in pyridine or mechanochemically using solid Cs₂CO₃, offering flexibility in process development [1].

Synthetic Methodology Imidazole N-Oxides Mechanochemistry

Coordination Chemistry Versatility of 4,5-Diphenyl-1,5-dihydroimidazole-2-thione as a Ligand for Cu(I) and Ag(I) Complexes

4,5-Diphenylimidazole-2-thione (L₂H) acts as a versatile ligand, forming stable complexes with Cu(I) and Ag(I) ions. Spectroscopic and magnetic studies revealed that the ligand can coordinate to the metal center in three distinct modes: (1) as a neutral monodentate ligand, (2) as an anionic bidentate ligand, or (3) as an S-coordinate ligand with an additional M-N interaction [1]. This coordination versatility, stemming from the tautomeric thione-thiol equilibrium and the presence of both sulfur and nitrogen donor atoms, distinguishes it from simpler thione ligands or those lacking the 4,5-diphenyl substitution, which may influence steric and electronic properties. The ability to adopt multiple binding modes is valuable for designing biomimetic complexes, such as those mimicking the CuM site of dopamine β-hydroxylase [2].

Coordination Chemistry Bioinorganic Chemistry Metal Complexes

Inference of Dopamine β-Hydroxylase Inhibitory Potential Based on Class-Wide Activity of Imidazole-2-thiones

Imidazole-2-thiones, as a class, have been reported to exhibit dopamine β-hydroxylase (DBH) inhibitory activity, which is relevant for antihypertensive therapeutic strategies [1]. While direct IC₅₀ data for 4,5-Diphenyl-1,5-dihydroimidazole-2-thione against DBH is not available, the core imidazole-2-thione scaffold is a recognized pharmacophore for this target. For instance, 1-substituted imidazole-2-thiones demonstrate a wide range of potencies, with IC₅₀ values ranging from 114 nM (for 1-(2-thiophen-2-yl-ethyl)-1,3-dihydro-imidazole-2-thione) to 202 µM (for 1-(4-methoxy-benzyl)-1,3-dihydro-imidazole-2-thione) against bovine adrenal DBH [2]. The 4,5-diphenyl compound, lacking an N1-substituent, represents a distinct sub-type within this class, and its activity, if any, would be determined by the specific electronic and steric contributions of the 4,5-diphenyl groups, which differ from the N1-substituted analogues.

Dopamine β-Hydroxylase Antihypertensive Enzyme Inhibition

Optimal Research and Industrial Application Scenarios for 4,5-Diphenyl-1,5-dihydroimidazole-2-thione (CAS 5471-43-2) Based on Quantitative Differentiation


Synthetic Chemistry: A Preferred Scaffold for the Construction of Fused Heterocyclic Libraries

The demonstrated instability of 2-methylimidazole N-oxide precursors [1] positions 4,5-Diphenyl-1,5-dihydroimidazole-2-thione as the more reliable starting material for synthesizing complex heterocyclic systems. Its efficient conversion to imidazo[2,1-b]thiazole, imidazo[2,1-b]thiazine, and other fused derivatives via regioselective alkylation and cyclocondensation reactions [2] makes it a preferred choice for medicinal chemistry programs requiring diverse compound libraries. The ability to perform these transformations under both conventional and microwave irradiation conditions further enhances its utility in high-throughput synthesis workflows [3].

Bioinorganic Chemistry: A Versatile Ligand for Modeling Copper-Containing Enzymes and Developing Metal-Based Therapeutics

The capacity of 4,5-Diphenyl-1,5-dihydroimidazole-2-thione to coordinate Cu(I) and Ag(I) in multiple modes (neutral monodentate, anionic bidentate, or S-coordinate with M-N interaction) [1] makes it an ideal ligand for bioinorganic studies. Its use in constructing tripodal ligands that mimic the N₂S donor set of the CuM site in dopamine β-hydroxylase and peptidylglycine α-hydroxylating monooxygenase is particularly notable [2]. This application scenario is supported by quantitative evidence of its coordination chemistry and is directly relevant to researchers investigating the structure and function of copper-dependent enzymes or developing novel metallodrugs.

Inflammation and Cancer Research: A Defined Chemotype for Probing 15-Lipoxygenase Inhibition and Free Radical Scavenging

Based on class-level SAR, this compound is an appropriate selection for research focused on 15-LOX inhibition and antioxidant mechanisms, provided the unsubstituted C2-thione group is preserved. The quantitative evidence demonstrates that S-methylation abolishes both 15-LOX inhibition (IC₅₀ >250 µM) and radical scavenging activity (IC₅₀ >250 µM) compared to active unsubstituted thiones (IC₅₀ = 4.7 µM and 14 µM, respectively) [1]. Therefore, 4,5-Diphenyl-1,5-dihydroimidazole-2-thione is the required chemotype for investigating this dual mechanism. It is particularly suited for studies where a moderate cytotoxic profile is desired, as it is less potent than 2-methylated analogues or the Arduengo salt in HL-60 and MCF-7 cells [2].

Dopamine β-Hydroxylase Research: A Structural Probe to Investigate the Impact of N1-Unsubstituted Imidazole-2-thiones on Enzyme Inhibition

While the imidazole-2-thione class is known for DBH inhibition [1], the majority of potent inhibitors are N1-substituted derivatives with IC₅₀ values spanning from nanomolar to micromolar ranges [2]. 4,5-Diphenyl-1,5-dihydroimidazole-2-thione, lacking an N1-substituent, serves as a crucial control or probe molecule to determine the contribution of the N1-position to binding affinity and selectivity. Its procurement is justified for SAR studies aiming to delineate the specific role of the unsubstituted imidazole-2-thione core versus N-alkylated or N-arylated analogues in the context of DBH and related copper-dependent enzymes.

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